

Technical Guide: (1,1-Dimethylpropyl)aminoacetic Acid (N-(1,1-dimethylpropyl)oxamic acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[(1,1-Dimethylpropyl)amino](oxo)acetic acid*

Cat. No.: B1293989

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (1,1-Dimethylpropyl)aminoacetic acid, more systematically named N-(1,1-dimethylpropyl)oxamic acid. This molecule belongs to the class of N-substituted oxamic acids, which are derivatives of oxalic acid. While specific research on this particular compound is limited, this guide consolidates available data on its chemical properties and provides insights into its synthesis, analysis, and potential biological activities based on related compounds.

Core Molecular Data

The fundamental molecular and chemical properties of N-(1,1-dimethylpropyl)oxamic acid are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₃	ChemBridge Corporation
Molecular Weight	159.19 g/mol	Santa Cruz Biotechnology, Inc.
CAS Number	1015846-69-1	ChemBridge Corporation
Canonical SMILES	CCC(C)(C)NC(=O)C(=O)O	Inferred from structure
IUPAC Name	2-((1,1-dimethylpropyl)amino)-2-oxoacetic acid	Inferred from structure
Synonyms	N-(1,1-dimethylpropyl)oxamic acid, N-(tert-pentyl)oxamic acid, --INVALID-LINK--acetic acid	N/A

Experimental Protocols

Synthesis of N-Substituted Oxamic Acids

A general and established method for the synthesis of N-substituted oxamic acids involves the reaction of a primary or secondary amine with a dialkyl oxalate, typically diethyl oxalate. The reaction is generally carried out by refluxing the amine with diethyl oxalate.

General Protocol:

- Reaction Setup: A round-bottom flask is charged with the desired primary amine (in this case, 1,1-dimethylpropylamine, also known as tert-pentylamine) and an excess of diethyl oxalate, which can also serve as the solvent.
- Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, the excess diethyl oxalate is removed under reduced pressure. The resulting crude product, an ethyl oxamate, is then hydrolyzed to the corresponding oxamic acid. This is typically achieved by treatment with a base, such as

sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the N-substituted oxamic acid. The final product can be purified by recrystallization.

It is important to note that sterically hindered amines, such as tert-butylamine, have been reported to be unreactive under these conditions. Given the structural similarity of 1,1-dimethylpropylamine (a tertiary alkyl amine), this route may require optimization or alternative synthetic strategies.

Analytical Characterization

The analysis of polar compounds like oxamic acid derivatives can be challenging with standard reversed-phase HPLC. An effective method for their separation and quantification is Ion-Exclusion Chromatography (IEC).[\[1\]](#)

Ion-Exclusion Chromatography (IEC) Method:

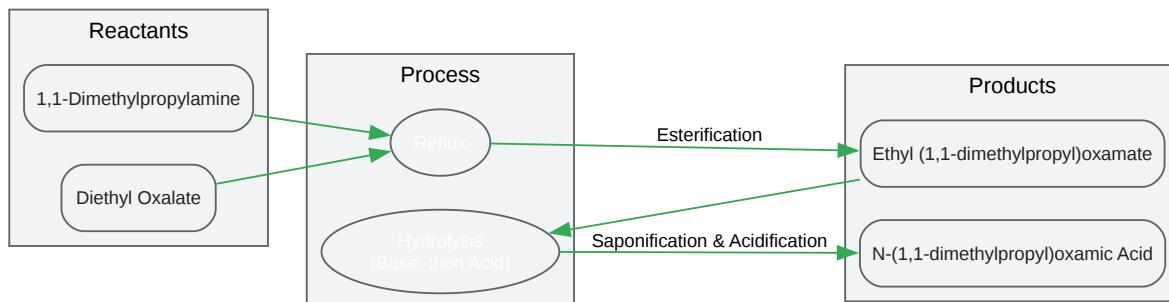
- Column: A Dionex IonPac ICE-AS1 column is suitable for this separation.
- Mobile Phase: An isocratic mobile phase consisting of 0.1% sulfuric acid in water, with a small percentage of an organic modifier like acetonitrile (e.g., 95:5 v/v), can be used.
- Detection: UV detection at a low wavelength, such as 205 nm, is appropriate for detecting the carboxyl and amide chromophores.
- Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

This method provides good retention and separation for highly polar acidic compounds.

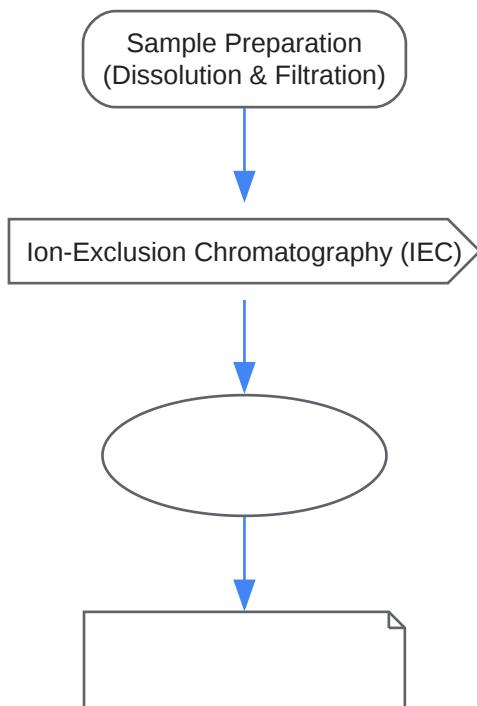
Potential Biological Activity

While no specific biological activities have been reported for N-(1,1-dimethylpropyl)oxamic acid, the broader class of N-substituted oxamic acids has shown a range of biological effects. This suggests potential areas of investigation for the title compound.

- Anti-inflammatory Activity: Several N,N'-oxamides have been synthesized and shown to possess anti-inflammatory properties with low toxicity compared to acetylsalicylic acid.[\[2\]](#)


- Enzyme Inhibition: Oxamic acid derivatives are known inhibitors of lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway. This has been explored as a target for antimalarial agents.[3]
- Antimicrobial and Biocidal Properties: Various oxamic acid derivatives have been reported to have biocidal activity.[4]

The biological activity of these compounds is often attributed to their ability to act as mimics of alpha-keto acids or to chelate metal ions that are essential for enzyme function.


Visualizations

The following diagrams illustrate the general synthetic pathway for N-substituted oxamic acids and a conceptual workflow for their analysis.

General Synthesis of N-Substituted Oxamic Acids

Analytical Workflow for N-Substituted Oxamic Acids

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (1,1-Dimethylpropyl)aminoacetic Acid (N-(1,1-dimethylpropyl)oxamic acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293989#1-1-dimethylpropyl-aminoacetic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com